Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride
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Overview
Description
Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride is a compound that belongs to the class of sulfonium salts. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions include oxindoles, indoline derivatives, and various substituted indoles .
Scientific Research Applications
Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The sulfonium group can participate in redox reactions, affecting the oxidative state of cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Oxindole: An oxidized form of indole.
Uniqueness
Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride is unique due to the presence of the sulfonium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
847779-65-1 |
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Molecular Formula |
C12H16ClNOS |
Molecular Weight |
257.78 g/mol |
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C12H16NOS.ClH/c1-15(2)9-12(14)13-8-7-10-5-3-4-6-11(10)13;/h3-6H,7-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XAAUNACWSIMBAZ-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC(=O)N1CCC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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